molecular formula C10H10Cl2O B12070483 3-(2-Chloro-phenyl)-2-methyl-propionylchloride CAS No. 880653-64-5

3-(2-Chloro-phenyl)-2-methyl-propionylchloride

Cat. No.: B12070483
CAS No.: 880653-64-5
M. Wt: 217.09 g/mol
InChI Key: QEWYSOOSFHLJRU-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-2-methyl-propionylchloride is an organic compound that belongs to the class of aromatic chlorides It is characterized by the presence of a chloro-substituted phenyl ring attached to a propionyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride typically involves the chlorination of 3-(2-Chloro-phenyl)-2-methyl-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-phenyl)-2-methyl-propionylchloride
  • 3-(4-Chloro-phenyl)-2-methyl-propionylchloride
  • 3-(2-Bromo-phenyl)-2-methyl-propionylchloride

Uniqueness

3-(2-Chloro-phenyl)-2-methyl-propionylchloride is unique due to the specific positioning of the chloro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

880653-64-5

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylpropanoyl chloride

InChI

InChI=1S/C10H10Cl2O/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

QEWYSOOSFHLJRU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)C(=O)Cl

Origin of Product

United States

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